2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide
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Overview
Description
2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide is an organic compound characterized by its unique structure, which includes a sulfonamide group attached to a phenethyl group and a tetramethyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with phenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-tetramethylbenzenesulfonamide: Lacks the phenethyl group, resulting in different chemical and biological properties.
N-phenethylbenzenesulfonamide: Lacks the tetramethyl substitution, affecting its reactivity and interactions.
2,3,5,6-tetramethyl-N-methylbenzenesulfonamide: Contains a methyl group instead of a phenethyl group, leading to variations in its applications and effects.
Uniqueness
2,3,5,6-tetramethyl-N-phenethylbenzenesulfonamide is unique due to the combination of the tetramethyl-substituted benzene ring and the phenethyl group. This structure provides distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-13-12-14(2)16(4)18(15(13)3)22(20,21)19-11-10-17-8-6-5-7-9-17/h5-9,12,19H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSDRXORAQEZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC2=CC=CC=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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